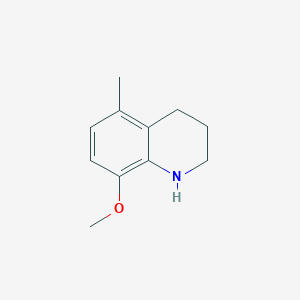
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 953726-89-1. It has a molecular weight of 177.25 and its IUPAC name is 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline . It is stored at room temperature and has a purity of 95%. The physical form of this compound is oil .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C were used to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular structure of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is represented by the Inchi Code: 1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 . The Inchi Key for this compound is DQAJTBHMPZTUNX-UHFFFAOYSA-N .Chemical Reactions Analysis
The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . Various heterogeneous catalysts have been explored for the C (1)-functionalization of THIQs with alkynes .Physical And Chemical Properties Analysis
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 177.25 . The physical form of this compound is oil .Scientific Research Applications
Template-Directed Meta-C-H Activation
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline: serves as a useful reagent for template-directed meta-C-H activation . In this context, it participates in reactions that involve the activation of carbon-hydrogen bonds at specific positions within organic molecules. Such transformations are valuable in synthetic chemistry and drug discovery.
Heterocyclic Synthesis
This compound plays a role in heterocyclic synthesis. By altering reaction conditions and catalysts, researchers can selectively form tetrahydroquinoline derivatives. For instance, using 5% Pt/C under hydrogen gas (H₂) at 4 atm, the formation of tetrahydroquinoline is favored, with cis-isomers dominating over trans-isomers . These heterocycles find applications in medicinal chemistry and materials science.
Safety And Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJTBHMPZTUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)
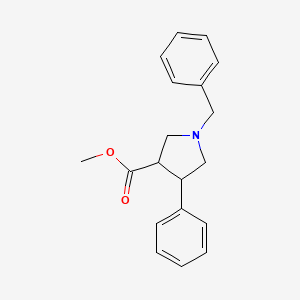
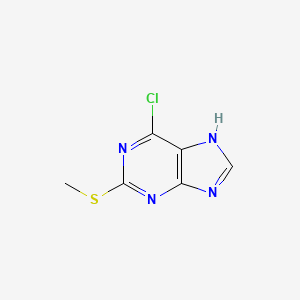
![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

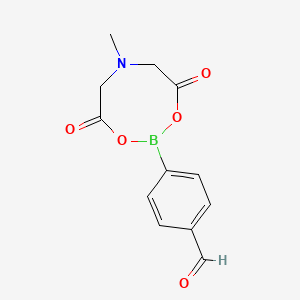


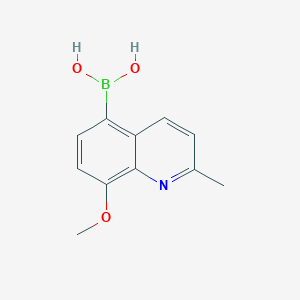
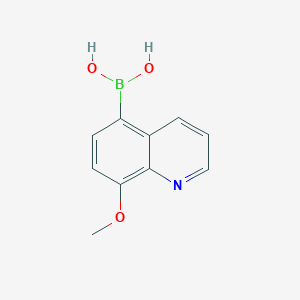
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)

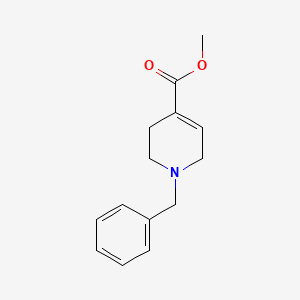
![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)